2,2,2-trifluoroethyl N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamate
Description
BenchChem offers high-quality 2,2,2-trifluoroethyl N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-trifluoroethyl N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2-methyl-1,3-dioxoisoindol-5-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O4/c1-17-9(18)7-3-2-6(4-8(7)10(17)19)16-11(20)21-5-12(13,14)15/h2-4H,5H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAYDOHWDCOKMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. What are the optimal synthetic routes for preparing 2,2,2-trifluoroethyl N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamate?
Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalized isoindole derivatives. For example:
Core Formation : Begin with 2-methyl-1,3-dioxo-isoindoline-5-amine (prepared via cyclization of substituted phthalic anhydrides or amidation reactions).
Carbamate Introduction : React the amine with 2,2,2-trifluoroethyl chloroformate under basic conditions (e.g., using triethylamine in anhydrous DCM) to form the carbamate linkage.
Purification : Employ column chromatography (silica gel, gradient elution) and recrystallization (using ethanol/water mixtures) to isolate the product. Validate purity via HPLC (≥98% purity, C18 column, acetonitrile/water mobile phase) and NMR spectroscopy .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?
Methodological Answer: A combination of techniques ensures structural confirmation and purity assessment:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of trifluoroethyl (-CF₃CH₂O) and isoindole carbonyl (C=O) groups. For example, the trifluoroethyl group shows a quartet near δ 4.5 ppm (¹H) and a triplet near δ 120–125 ppm (¹³C, coupled to ¹⁹F).
- ¹⁹F NMR : Verify the trifluoroethyl moiety with a singlet near δ -70 ppm.
- IR Spectroscopy : Identify carbamate (N–H stretch ~3300 cm⁻¹, C=O ~1700 cm⁻¹) and isoindole dione (C=O ~1770 cm⁻¹) bands.
- Mass Spectrometry (HRMS) : Report molecular ion [M+H]⁺ with <5 ppm error .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this carbamate derivative?
Methodological Answer: Single-crystal X-ray diffraction is the gold standard for resolving stereochemical and conformational uncertainties:
Crystallization : Grow crystals via slow evaporation (e.g., using DMSO/EtOH mixtures).
Data Collection : Use a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 100 K.
Refinement : Apply SHELX software (e.g., SHELXL-2018) to refine the structure. Key parameters:
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
Methodological Answer: SAR studies require systematic structural modifications and functional assays:
Substituent Variation :
- Modify the trifluoroethyl group (e.g., replace with -CH₂CF₃ or -CH₂CH₂F) to assess fluorination effects.
- Alter the isoindole methyl group (e.g., bulkier substituents like cyclohexyl).
In Vitro Assays :
- Test receptor binding (e.g., progesterone receptor modulation, as in related carbamates) via competitive radioligand assays .
- Measure enzyme inhibition (e.g., kinases) using fluorescence-based assays.
In Vivo Models :
Q. How should researchers address contradictory data in kinetic or thermodynamic studies of this compound?
Methodological Answer: Contradictions often arise from experimental variability or unaccounted variables:
Statistical Validation :
- Use ANOVA or Student’s t-test (p < 0.05) to assess reproducibility across ≥3 independent trials.
Control Experiments :
- Include negative controls (e.g., solvent-only) and positive controls (e.g., known carbamate inhibitors).
Advanced Analytics :
- Employ isothermal titration calorimetry (ITC) to directly measure binding thermodynamics.
- Reconcile discrepancies using computational methods (e.g., molecular docking with AutoDock Vina) to model interactions .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
